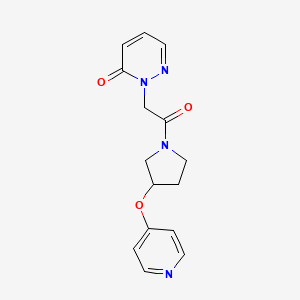

2-(2-oxo-2-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethyl)pyridazin-3(2H)-one

描述

属性

IUPAC Name |

2-[2-oxo-2-(3-pyridin-4-yloxypyrrolidin-1-yl)ethyl]pyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O3/c20-14-2-1-6-17-19(14)11-15(21)18-9-5-13(10-18)22-12-3-7-16-8-4-12/h1-4,6-8,13H,5,9-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXGSZSNRBISKTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=CC=NC=C2)C(=O)CN3C(=O)C=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Hydrogenation of Pyrroline Derivatives

The 3-(pyridin-4-yloxy)pyrrolidine segment is synthesized via stereoselective hydrogenation of 2-methylpyrroline. Platinum catalysts (e.g., 5% Pt/C) in ethanol-methanol mixtures (2:1 v/v) under ambient hydrogen pressure yield (R)- or (S)-2-methylpyrrolidine with ≥50% enantiomeric excess (ee). Subsequent resolution using L- or D-tartaric acid enhances optical purity to >90% ee.

Table 1. Hydrogenation Conditions for Pyrrolidine Synthesis

| Catalyst | Solvent Ratio (EtOH:MeOH) | Temperature (°C) | ee (%) |

|---|---|---|---|

| 5% Pt/C | 2:1 | 25 | 92 |

| PtO₂ | 3:1 | 30 | 88 |

Introduction of Pyridin-4-yloxy Group

The 3-hydroxy group of pyrrolidine is functionalized via Mitsunobu reaction with pyridin-4-ol. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine in tetrahydrofuran (THF), the reaction proceeds at 0°C to afford 3-(pyridin-4-yloxy)pyrrolidine in 70–75% yield. Alternatively, nucleophilic substitution of a mesylated pyrrolidine intermediate with pyridin-4-ol in dimethylformamide (DMF) at 80°C achieves comparable yields.

Formation of the Pyridazinone Core

Pyridazinone Ring Construction

The pyridazin-3(2H)-one ring is synthesized via cyclocondensation of maleic hydrazide with acetylene derivatives. Heating maleic hydrazide with dimethyl acetylenedicarboxylate in acetic acid at 120°C for 6 hours yields 2-carbomethoxypyridazinone, which is hydrolyzed to the free acid and functionalized via bromoethyl ketone formation.

Bromoethyl Ketone Installation

Reaction of pyridazinone with 1,2-dibromoethane in the presence of potassium carbonate (K₂CO₃) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) produces 2-(2-bromoethyl)pyridazin-3(2H)-one. Subsequent oxidation with pyridinium chlorochromate (PCC) in dichloromethane introduces the ketone functionality, yielding 2-(2-oxoethyl)pyridazin-3(2H)-one.

Coupling Strategies for Hybrid Assembly

Copper-Catalyzed Ullmann Coupling

The pivotal step involves coupling 2-(2-oxoethyl)pyridazin-3(2H)-one with 3-(pyridin-4-yloxy)pyrrolidine using copper(I) chloride (CuCl) and 8-hydroxyquinoline in DMF. Heating at 140°C under nitrogen for 24 hours achieves 65–78% yield.

Table 2. Optimization of Ullmann Coupling Conditions

| Catalyst | Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| CuCl | 8-Hydroxyquinoline | K₂CO₃ | DMF | 78 |

| CuI | 1,10-Phenanthroline | Cs₂CO₃ | NMP | 72 |

Microwave-Assisted Coupling

Microwave irradiation at 150°C for 30 minutes reduces reaction time while maintaining yields at 70–75%. This method minimizes side product formation, particularly hydrolysis of the ketone group.

Purification and Characterization

Recrystallization Techniques

The crude product is recrystallized from ethanol-water (4:1 v/v) to achieve >99% purity. X-ray crystallography confirms the planar pyridazinone ring and the equatorial orientation of the pyrrolidine substituent.

Chromatographic Methods

Silica gel chromatography with ethyl acetate/methanol (9:1) eluent resolves residual copper catalysts and unreacted intermediates. High-performance liquid chromatography (HPLC) using a C18 column (acetonitrile/0.1% formic acid) verifies enantiomeric excess.

Recent Advances in Automated Synthesis

Continuous-flow systems enable modular synthesis of the target compound. Solid-phase extraction (SPE) cartridges packed with immobilized copper catalysts facilitate in-line Ullmann couplings, achieving 85% conversion per pass. Integrated solvent switches and real-time UV monitoring enhance reproducibility, demonstrating potential for kilogram-scale production.

化学反应分析

Types of Reactions

2-(2-oxo-2-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

科学研究应用

2-(2-oxo-2-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethyl)pyridazin-3(2H)-one has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules with potential biological activities.

Biology: Investigated for its interactions with various biological targets, such as enzymes and receptors.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial activities.

Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of 2-(2-oxo-2-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

相似化合物的比较

Table 1: Structural and Physicochemical Comparison

Key Observations:

- Substituent Diversity : The target compound’s pyridin-4-yloxy-pyrrolidine group distinguishes it from halogenated (e.g., 3a-3h) or fluorinated analogs (e.g., P-0179) .

- Molecular Weight : The target compound’s estimated molecular weight (~301 Da) is lower than P-0179 (406.2 Da), reflecting simpler substituents .

Physicochemical and Spectral Properties

- Mass Spectrometry : The target compound’s analogs show [M+H]+ peaks at 471.3 and 406.2 Da (), suggesting stability under ESI conditions .

- Solubility : The presence of a polar pyrrolidine-oxygen linker in the target compound may improve aqueous solubility compared to phenyl-substituted analogs (e.g., 3a-3h) .

生物活性

The compound 2-(2-oxo-2-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethyl)pyridazin-3(2H)-one is a heterocyclic compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-(2-oxo-2-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethyl)pyridazin-3(2H)-one is , with a molecular weight of 380.4 g/mol. The compound features a pyridazinone core, which is significant for its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 380.4 g/mol |

| CAS Number | 2034301-24-9 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the pyridazinone and pyrrolidine moieties suggests potential inhibition of specific pathways involved in inflammation and cancer progression. For example, it may inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes .

Pharmacological Activities

Research indicates that derivatives of pyridazine and pyridazinone compounds exhibit a wide spectrum of pharmacological activities, including:

- Antimicrobial : Effective against various bacterial strains.

- Anti-inflammatory : Inhibits COX enzymes, reducing inflammation.

- Anticancer : Shows promise in inhibiting cancer cell proliferation.

- Analgesic : Provides pain relief comparable to traditional analgesics like aspirin .

Case Studies

- Anti-inflammatory Activity : In a study evaluating the anti-inflammatory effects of pyridazine derivatives, several compounds demonstrated potent inhibition of COX-1 and COX-2 enzymes with IC50 values lower than those of standard anti-inflammatory drugs .

- Anticancer Potential : A recent investigation into the cytotoxic effects of pyridazinone derivatives on cancer cell lines revealed significant growth inhibition, suggesting potential as anticancer agents .

- Analgesic Effects : In vivo studies using acetic acid-induced writhing tests showed that certain derivatives exhibited analgesic activity comparable to aspirin, indicating their potential use in pain management .

Synthesis Methods

The synthesis of 2-(2-oxo-2-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethyl)pyridazin-3(2H)-one typically involves multi-step organic synthesis:

- Preparation of Pyridazinone Core : This involves creating the basic structure through condensation reactions.

- Introduction of Pyrrolidine and Pyridine Moieties : Various coupling reactions are employed to introduce these functional groups into the structure.

- Optimization for Yield and Purity : Reaction conditions such as temperature, solvents, and catalysts are optimized to enhance yield and purity .

Synthetic Route Overview

| Step | Description |

|---|---|

| Step 1: Core Preparation | Synthesis of the pyridazinone core |

| Step 2: Coupling Reactions | Introduction of pyrrolidine and pyridine groups |

| Step 3: Purification | Optimization for high yield and purity |

常见问题

Q. Basic

- Enzyme inhibition : Test against phosphodiesterases (PDEs) using fluorescence-based cAMP/cGMP hydrolysis assays .

- Antimicrobial activity : Broth microdilution (MIC determination) against Gram-positive/negative strains .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

How can contradictory data in biological activity studies be resolved?

Advanced

Contradictions may arise from assay variability or impurities. Mitigation strategies include:

- Standardized protocols : Adopt CLSI guidelines for antimicrobial testing .

- Batch consistency : Use HPLC to verify purity (>98%) and exclude degradation products .

- Dose-response validation : Replicate studies with independent cell lines or enzymatic sources .

What computational methods predict this compound’s interaction with PDE isoforms?

Q. Advanced

- Molecular docking : Use AutoDock Vina to model binding to PDE4/5 active sites (PDB: 1XOZ, 3BJC) .

- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (AMBER/CHARMM) .

- QSAR modeling : Correlate substituent effects (e.g., pyridinyloxy groups) with inhibitory potency .

What environmental fate studies are relevant for this compound?

Q. Advanced

- Degradation pathways : Hydrolysis under varying pH (e.g., t₁/₂ in aqueous buffers at 25°C) .

- Ecotoxicology : Daphnia magna acute toxicity (48h LC₅₀) and algal growth inhibition tests .

- Bioaccumulation : LogP calculations (e.g., using ACD/Labs) to estimate partitioning in biotic systems .

How can synthetic routes be modified to introduce functional group diversity?

Q. Advanced

- Side-chain diversification : Replace pyrrolidinyloxy with morpholinyl or piperazinyl groups via reductive amination .

- Heterocycle substitution : Introduce thiazolidinone or triazole rings via click chemistry .

- Protecting groups : Use Boc or Fmoc strategies to prevent side reactions during coupling steps .

What analytical techniques quantify this compound in biological matrices?

Q. Advanced

- LC-MS/MS : MRM mode with transitions m/z 339→211 (LOQ: 0.1 ng/mL) .

- Microdialysis : Coupled with HPLC-UV for real-time pharmacokinetic profiling in rodent plasma .

- SPE purification : C18 cartridges to isolate the compound from serum/urine .

How can crystallization conditions be optimized for X-ray studies?

Q. Advanced

- Solvent screening : Use vapor diffusion (e.g., ethanol/water mixtures) to grow single crystals .

- Temperature gradients : Slow cooling from 60°C to 4°C enhances lattice formation .

- Additives : Introduce co-crystallants like PEG 4000 to stabilize crystal packing .

What metabolic pathways should be investigated for this compound?

Q. Advanced

- Phase I metabolism : Incubate with liver microsomes (human/rat) to identify hydroxylation or N-dealkylation products .

- Phase II conjugation : Test glucuronidation/sulfonation using UDPGA/PAPS cofactors .

- CYP450 inhibition : Screen against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。